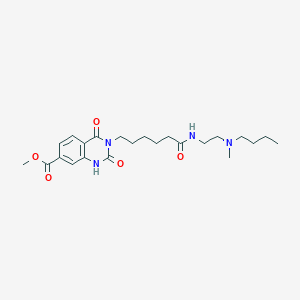
Methyl 3-(6-((2-(butyl(methyl)amino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methyl group, a butyl group, an amino group, a carboxylate group, and a tetrahydroquinazoline group . These groups can have various properties and reactivities, which could make this compound useful in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinazoline group, for instance, is a bicyclic structure that includes a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amino groups could participate in reactions with acids or electrophiles, while the carboxylate group could react with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of polar groups like the carboxylate and the amino groups could make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Molecular Structures : Research has been conducted on the synthesis of methyl tetrahydroquinoline carboxylates, focusing on understanding their molecular and crystal structures through X-ray structural analysis. Such studies provide foundational knowledge for the design and synthesis of related compounds with potential applications in medicinal chemistry and material science (Rudenko et al., 2012).
Reactivity and Functionalization : Studies on the reactivity and functionalization of tetrahydroquinoline derivatives reveal how these compounds can be modified to generate new molecules with diverse biological and chemical properties. For instance, the exploration of reactions with different amines and electrophiles has led to the synthesis of novel compounds, showcasing the versatility of tetrahydroquinoline cores in organic synthesis (Bombarda et al., 1992).
Potential Applications in Drug Discovery
Antibacterial Activities : Quinolone derivatives containing heterocyclic substituents have been evaluated for their antibacterial activities, highlighting the potential of tetrahydroquinoline and related compounds in the development of new antimicrobial agents. This area of research is critical for addressing the global challenge of antibiotic resistance (Cooper et al., 1990).
Antimicrobial Functions : The synthesis of poly(oxazoline)s with terminal quaternary ammonium groups derived from tetrahydroquinoline derivatives has shown antimicrobial potential, indicating the application of these compounds in creating materials with built-in resistance to microbial growth (Waschinski & Tiller, 2005).
Drug Synthesis and Optimization
- Orally Active CCR5 Antagonist : A practical synthesis method has been developed for an orally active CCR5 antagonist, highlighting the role of tetrahydroquinoline derivatives in the optimization of drug properties such as oral bioavailability, which is crucial for the development of effective therapeutic agents (Ikemoto et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[6-[2-[butyl(methyl)amino]ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O5/c1-4-5-13-26(2)15-12-24-20(28)9-7-6-8-14-27-21(29)18-11-10-17(22(30)32-3)16-19(18)25-23(27)31/h10-11,16H,4-9,12-15H2,1-3H3,(H,24,28)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJHDLLUWEJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2597899.png)
![Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2597900.png)
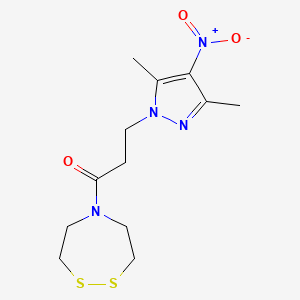
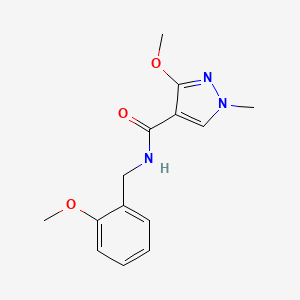

![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2597907.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)
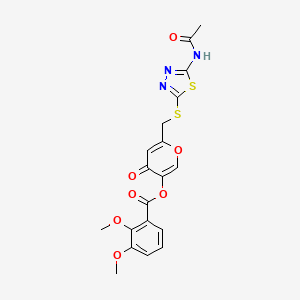
![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)
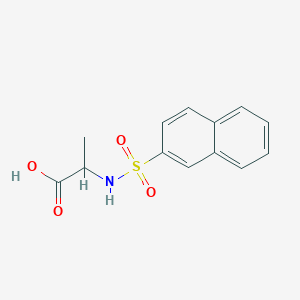
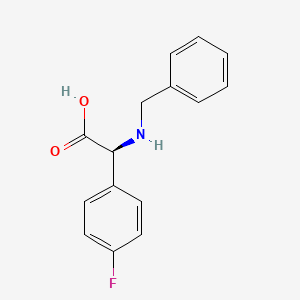
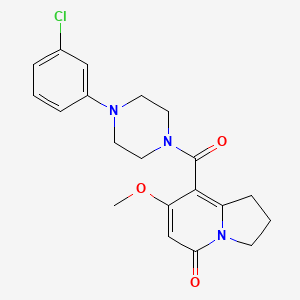
![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)